![molecular formula C20H15BrN2O2S B5233702 N-1,3-benzodioxol-5-yl-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B5233702.png)
N-1,3-benzodioxol-5-yl-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its various applications. It is commonly referred to as BNTX hydrobromide and is used as a research tool in neuroscience to study the function and regulation of ion channels.
Mechanism of Action
BNTX hydrobromide binds to the α4β2 nicotinic acetylcholine receptor with high affinity and specificity, blocking its function. This results in the inhibition of the release of neurotransmitters such as dopamine, acetylcholine, and noradrenaline, which are involved in various physiological processes. The specific binding of BNTX hydrobromide to the α4β2 nicotinic acetylcholine receptor has been confirmed through various studies, including radioligand binding assays and electrophysiology experiments.
Biochemical and Physiological Effects:
BNTX hydrobromide has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the striatum, which is involved in reward and motivation. It also inhibits the release of acetylcholine in the hippocampus, which is involved in learning and memory. BNTX hydrobromide has also been found to reduce the rewarding effects of nicotine and alcohol, indicating its potential therapeutic applications in addiction.
Advantages and Limitations for Lab Experiments
BNTX hydrobromide has several advantages as a research tool. It is highly specific and selective in its binding to the α4β2 nicotinic acetylcholine receptor, making it an ideal tool for studying its function and regulation. It is also stable and easy to use, making it suitable for various lab experiments. However, BNTX hydrobromide has some limitations as well. Its high specificity means that it cannot be used to study other ion channels or receptors. It also has a short half-life, which limits its use in long-term experiments.
Future Directions
There are several future directions for the research on BNTX hydrobromide. One potential direction is the study of its therapeutic applications in various neurological disorders such as addiction, Alzheimer's disease, and Parkinson's disease. Another direction is the development of new compounds based on the structure of BNTX hydrobromide with improved pharmacological properties. Additionally, the study of the regulation of ion channels in the central nervous system and its role in various physiological processes is an area of ongoing research.
Synthesis Methods
The synthesis of BNTX hydrobromide involves a series of chemical reactions, starting with the synthesis of 2-naphthylamine. This is followed by the synthesis of 1,3-benzodioxole, which is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves the reaction of the thiazole with 2-naphthylamine to form BNTX hydrobromide. The purity of the compound is ensured through recrystallization.
Scientific Research Applications
BNTX hydrobromide is primarily used as a research tool in neuroscience to study the function and regulation of ion channels. It has been found to specifically block the function of the α4β2 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and addiction. BNTX hydrobromide has also been used to study the regulation of ion channels in the central nervous system and its potential therapeutic applications in various neurological disorders.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S.BrH/c1-2-4-14-9-15(6-5-13(14)3-1)17-11-25-20(22-17)21-16-7-8-18-19(10-16)24-12-23-18;/h1-11H,12H2,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWMTPILZLYTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.